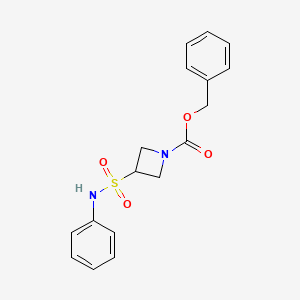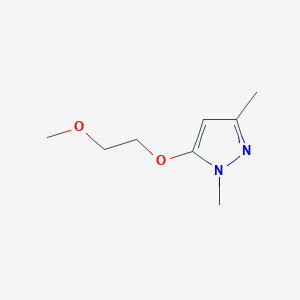![molecular formula C15H20Cl2N4O B6617991 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride CAS No. 1803587-21-4](/img/structure/B6617991.png)
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride (NPPB) is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is a small molecule drug that has been extensively studied in recent years due to its potential therapeutic applications, including the treatment of inflammation, cancer, and other diseases. NPPB is a member of the pyrazolone family of compounds and has been shown to inhibit the activity of both COX-1 and COX-2 enzymes. NPPB has been used in numerous clinical trials, and its therapeutic efficacy has been demonstrated in a number of conditions.
Mecanismo De Acción
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride selectively inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. This compound inhibits the activity of COX-2 by binding to the active site of the enzyme, preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. It has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the risk of cardiovascular disease by reducing the levels of certain lipids in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is a useful tool for laboratory experiments because it is a potent and selective inhibitor of the COX-2 enzyme. It is also relatively easy to synthesize and can be produced in large quantities. However, it is important to note that this compound is not suitable for use in humans due to its potential side effects.
Direcciones Futuras
The potential therapeutic applications of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride are still being explored. Future studies will focus on the development of novel formulations of this compound that can be used in humans. Additionally, further research will be needed to investigate the effects of this compound on other diseases and conditions, such as diabetes, obesity, and neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of this compound and to identify possible drug interactions.
Métodos De Síntesis
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is synthesized by a multi-step process. The first step involves the reaction of piperidine with benzamide to form an intermediate. This intermediate is then reacted with pyrazole to form this compound. The final product is then purified by chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride has been studied extensively in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties in animal models, and has been tested in clinical trials for the treatment of various conditions, including arthritis, asthma, and colorectal cancer. This compound has also been used in laboratory experiments to investigate the mechanism of action of COX-2 inhibition and its effects on cell proliferation and apoptosis.
Propiedades
IUPAC Name |
N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCTVWPQWWEWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)

![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)


![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)




![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)


